Home > Products > Building Blocks P19448 > 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide - 52853-40-4

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Catalog Number: EVT-346833
CAS Number: 52853-40-4
Molecular Formula: C7H8Br2N6
Molecular Weight: 335.99 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a chemical compound that serves as a key intermediate in the synthesis of various pteridine derivatives. Pteridines are heterocyclic compounds with a wide range of biological activities and applications, including their role as folate analogs and potential use in antimalarial and anticancer therapies. The synthesis and functionalization of pteridine derivatives have been a subject of significant interest due to their pharmacological potential.

Applications in Various Fields

Antimalarial Effects

The antimalarial properties of pteridine derivatives have been explored through the synthesis of various analogs. For example, certain 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines have exhibited strong suppressive activity against Plasmodium berghei in mice at varying doses. However, the N-oxides of these compounds did not show significant activity, highlighting the importance of structural modifications on biological activity1.

Anticancer Potential

The anticancer potential of pteridine derivatives is exemplified by the synthesis of 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, which has been found to be highly potent against L-1210 mouse leukemia lymphoblasts. A single dose administered 24 hours after tumor inoculation significantly increased the life-span of the treated mice, with some animals being cured2.

Synthesis of Folate Analogs

Pteridine derivatives are also used in the synthesis of folate analogs. The conversion of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide to other intermediates enables the attachment of the pteridinylmethyl group to side-chain precursors of folic acid analogs. This has been demonstrated in the synthesis of 10-propargylfolic acid, which is of interest for its potential therapeutic applications3.

Development of Functionalized Pteridines

The synthesis of functionalized pteridines is significant due to their pharmacological profile. Highly regioselective cyclization methods have been developed to produce functionalized pteridines with potential applications in drug development. These methods are mild, operationally simple, and effective with various substrates4.

Antibacterial Activity

In addition to antimalarial effects, some pteridine derivatives have shown strong antibacterial action. For instance, several 2,4,6-pteridinetriamines have demonstrated strong antibacterial action against Streptococcus faecalis and Staphylococcus aureus, indicating their potential as antibacterial agents5.

2-Amino-6-(bromomethyl)-4(1H)-pteridinone Hydrobromide

    Compound Description: This compound is a pteridine derivative, synthesized by treating 6-(bromomethyl)-2,4-pteridinediamine hydrobromide with hydrobromic acid []. It serves as a valuable intermediate for directly attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogs []. This approach is particularly useful for incorporating functional groups that are incompatible with conditions required for hydrolytic deamination of corresponding 2,4-diaminopteridine analogs [].

10-Propargylfolic Acid

    Compound Description: This compound is a folic acid analog synthesized using 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide as a starting material []. While its specific biological activity is not detailed within the provided abstract, its synthesis highlights the utility of the bromomethyl group in 6-(bromomethyl)pteridine-2,4-diamine hydrobromide for attaching various side chains, leading to a diverse range of folic acid analogs [].

N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a)

    Compound Description: This compound, along with its dihydrodibenz[b,f]azepine, dihydroacridine, phenoxazine, phenothiazine, carbazole, and diphenylamine analogs, represents a novel class of dihydrofolate reductase (DHFR) inhibitors []. Synthesized from 6-(bromomethyl)-2,4-diaminopteridine hydrobromide [], these compounds exhibit varying degrees of potency and selectivity against DHFR from different species, including Pneumocystis carinii (pcDHFR), Toxoplasma gondii (tgDHFR), Mycobacterium avium (maDHFR), and rat liver (rlDHFR) [].

2,4-Diamino-6-(bromomethyl)pyrido[3,2-d]pyrimidine Hydrobromide

    Compound Description: This pyridopyrimidine derivative serves as a key starting material for synthesizing a series of 2,4-diamino-6-(anilinomethyl)- and 2,4-diamino-6-[(N-methylanilino)-methyl]pyrido[3,2-d]pyrimidines, designed as potential dihydrofolate reductase (DHFR) inhibitors []. These compounds were tested for their activity against DHFR from Pneumocystis carinii, Toxoplasma gondii, and rat liver [].

10-Deazaaminopterin

    Compound Description: This compound is a potential antitumor agent synthesized using a novel approach involving a Wittig reaction with 6-(bromomethyl)-2,4-pteridinediamine as a key starting material [].

10-Propargyl-10-deazaaminopterin

    Compound Description: This methotrexate analog exhibits potent antitumor activity []. Synthesized using a multi-step procedure involving 6-(bromomethyl)-2,4-pteridinediamine, this compound shows improved cellular uptake compared to methotrexate [].

dl-γ,γ-Difluoromethotrexate (dl-γ,γ-F2MTX)

Methotrexate poly(gamma-L-glutamate) conjugates

    Compound Description: These compounds are synthesized using 6-(bromomethyl)-2,4-pteridinediamine hydrobromide to introduce the (2,4-diamino-6-pteridinyl)methyl group onto glutamate-containing side chains [, ]. The conjugates contain two or three additional glutamate units compared to methotrexate, potentially influencing their pharmacokinetic and pharmacodynamic properties [, ].

N-[[[(2,4-Diaminopteridin-6-yl)methyl]amino]benzyl]-L-glutamic Acid ("Deoxoaminopterin")

    Compound Description: This aminopterin analog, lacking the amide carbonyl group in the side chain, exhibits significantly lower affinity for bacterial and mammalian DHFR compared to aminopterin []. This emphasizes the importance of the amide carbonyl group in aminopterin for its biological activity. The synthesis of this compound involves using 6-(bromomethyl)-2,4-diaminopteridine as a key starting material [].

    • Meta and ortho isomers of aminopterin []
    • Compounds with a double bond in the side chain []
    • An analog with the glutamate moiety shifted from the alpha-carbon to the adjacent carboxamide nitrogen []
  • Relevance: These analogs are structurally related to 6-(bromomethyl)pteridine-2,4-diamine hydrobromide, as they incorporate the pteridine moiety from the reagent. These modifications were introduced to explore the structure-activity relationships and understand the impact on binding to DHFR and FPGS [].

    Compound Description: This group encompasses a series of methotrexate derivatives where modifications are introduced at either the α- or γ-carboxyl group of the glutamate moiety []. 6-(bromomethyl)-2,4-pteridinediamine hydrobromide plays a crucial role in introducing the pteridine ring system to these modified side chains []. These variations aim to investigate the importance of the α- and γ-carboxyl groups in methotrexate's binding to DHFR and its overall antifolate activity [].

Classification

This compound falls under the category of pteridine derivatives, specifically characterized by the presence of a bromomethyl group at the 6th position of the pteridine ring. The chemical formula for 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is C7H8Br2N6C_7H_8Br_2N_6 . It is classified as a hydrobromide salt, indicating that it is protonated and exists in a salt form, which influences its solubility and reactivity.

Synthesis Analysis

The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide typically involves several key steps:

  1. Starting Material Preparation: The synthesis often begins with 2,4,5,6-tetraaminopyrimidine hydrochloride, which can be obtained through various synthetic routes .
  2. Bromination Reaction: The primary method for synthesizing this compound involves brominating 2,4-diamino-6-pteridinemethanol hydrobromide using brominating agents such as triphenylphosphine dibromide or phosphorus tribromide. The reaction is commonly conducted in aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) to minimize side reactions .
  3. Reaction Conditions: Optimal conditions for the reaction include maintaining appropriate temperatures and concentrations to ensure high yields. For instance, using triphenylphosphine dibromide generally results in better yields compared to phosphorus tribromide .

Technical Parameters

  • Solvent: Dimethylformamide or N,N-dimethylacetamide
  • Temperature: Typically ambient to slightly elevated temperatures
  • Reaction Time: Varies based on specific conditions but generally ranges from several hours to overnight.
Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide features a pteridine ring system characterized by four nitrogen atoms integrated into the aromatic framework. The bromomethyl group (-CH2Br) is attached at the 6th position of this ring.

Structural Characteristics

  • Pteridine Ring: A bicyclic structure containing nitrogen atoms at positions 1, 3, 7, and 9.
  • Bromomethyl Group: This group enhances the compound's reactivity by providing a good leaving group for nucleophilic substitution reactions.
  • Hydrobromide Form: The presence of hydrobromide indicates protonation at one of the nitrogen atoms (likely N1), influencing solubility and reactivity .
Chemical Reactions Analysis

The primary chemical reaction involving 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is nucleophilic substitution, where the bromine atom serves as an excellent leaving group. This reaction allows for the introduction of various substituents at the 6th position of the pteridine ring.

Key Reaction Details

  • Nucleophiles Used: Common nucleophiles include amines (both aromatic and aliphatic), alcohols, and thiols.
  • Conditions: The choice of solvent, temperature, and presence of bases can significantly affect the outcome and efficiency of these reactions .
Mechanism of Action

The mechanism of action for compounds derived from 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide primarily involves their interaction with biological targets such as enzymes or receptors. For example:

  1. Antimalarial Activity: Certain derivatives exhibit potent activity against Plasmodium species by inhibiting folate metabolism pathways.
  2. Anticancer Properties: Some pteridine derivatives have shown effectiveness against various cancer cell lines by interfering with nucleic acid synthesis or other critical cellular processes .

The specific interactions often depend on structural modifications made to the core pteridine scaffold during synthetic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide are integral to its functionality:

  • Molecular Weight: Approximately 295.08 g/mol.
  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents due to its ionic nature as a hydrobromide salt.

Relevant Data

  • Melting Point: Specific melting points may vary based on purity but generally fall within expected ranges for similar compounds.
Applications

The applications of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide are diverse:

  1. Pharmaceutical Synthesis: It serves as a key intermediate in synthesizing important drugs like methotrexate and aminopterin, both used in cancer treatment and autoimmune diseases .
  2. Biological Research: Its derivatives are studied for their potential antimalarial and antibacterial properties, contributing to ongoing research in infectious disease treatments .
  3. Drug Development: Ongoing research aims to explore new derivatives with enhanced efficacy against various biological targets.
Introduction to 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Structural Characterization and Nomenclature

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a heterocyclic organic compound with systematic chemical name 6-(bromomethyl)pteridine-2,4-diamine hydrobromide. Its molecular formula is C₇H₈Br₂N₆, corresponding to a molecular weight of 335.99 grams per mole [3] [4]. The compound exists as a hydrobromide salt, formed through protonation of one nitrogen atom in the pteridine ring system followed by association with a bromide counterion. This salt formation significantly enhances the compound's stability and crystalline properties compared to the free base form.

The core structure features a pteridine bicyclic ring system (a fusion of pyrazine and pyrimidine rings) substituted with:

  • A bromomethyl group (-CH₂Br) at position 6
  • Primary amino groups (-NH₂) at positions 2 and 4
  • A hydrobromide salt associated with the ring nitrogen atoms [3]

Structural Identifiers:

  • CAS Registry Number: 52853-40-4 [3]
  • Canonical SMILES: C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br [3] [4]
  • InChI Key: KMQIBGKVZDBGAH-UHFFFAOYSA-N [3]

Table 1: Fundamental Physicochemical Properties

PropertyValueMeasurement Conditions
Molecular Weight335.99 g/mol-
AppearanceLight brown to brown solidAmbient conditions
Melting Point>195°C (decomposition)-
SolubilitySlightly soluble in DMSO, methanol25°C [3]
Storage Temperature-20°C FreezerLong-term storage recommendation [3]

The bromomethyl group at position 6 is sterically accessible and serves as a reactive handle for nucleophilic substitution reactions. This structural feature, combined with the electron-donating properties of the adjacent amino groups, creates an electrophilic center crucial for subsequent synthetic transformations [4].

Historical Context in Heterocyclic Chemistry

The significance of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide is deeply rooted in the broader history of pteridine chemistry. Pteridines were first identified in the early 20th century as pigments in butterfly wings, leading to the structural elucidation of their heterocyclic framework. By mid-century, the discovery of folic acid and related cofactors highlighted the biological importance of reduced pteridine derivatives in essential metabolic processes [6].

The targeted synthesis of 6-substituted pteridines gained prominence with the development of antifolates – compounds designed to inhibit folate metabolism in rapidly dividing cells. Early synthetic routes to aminopterin and methotrexate (structurally complex pteridine-glutamates) faced challenges in regioselectivity and functional group compatibility. The introduction of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide as an intermediate addressed a critical need: a stable, crystalline precursor with a single reactive site (the bromomethyl group) that could be selectively coupled with glutamate side-chain precursors under controlled conditions [2] [7].

This compound emerged as a cornerstone in the Piper-Montgomery synthesis of methotrexate, a landmark process developed in the 1970s under U.S. government contract to support cancer chemotherapy development. The original patent (U.S. 4,080,325) described its preparation via bromination of 2,4-diamino-6-hydroxymethylpteridine hydrobromide, marking a significant advancement in the regioselective functionalization of pteridine systems [7].

Role as a Key Intermediate in Pharmaceutical Synthesis

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide serves primarily as a versatile alkylating agent for the synthesis of biologically active pteridine derivatives. Its synthetic utility stems from the electrophilic bromomethyl group, which undergoes nucleophilic displacement with amines, thiols, and other nucleophiles, enabling the construction of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds at the pteridine 6-position [4] [9].

Primary Pharmaceutical Applications:

  • Methotrexate Synthesis: The compound is a key intermediate in the industrial synthesis of methotrexate (4-amino-10-methylfolic acid), a cornerstone chemotherapeutic agent used in oncology and autoimmune diseases. It participates in a crucial coupling reaction with diethyl N-(4-(methylamino)benzoyl)-L-glutamate, forming the C9-N10 bond that connects the pteridine and benzoylglutamate moieties. Prior to this reaction, the 2,4-diamino groups are typically protected as phosphazino derivatives to prevent side reactions [2] [7].
  • Aminopterin Synthesis: Similarly, it serves in the synthesis of aminopterin (4-aminofolic acid), an earlier antifolate with clinical applications. The coupling involves ethyl N-(4-aminobenzoyl)-L-glutamate instead of the methylamino derivative [2].
  • Novel Antifolates: Researchers utilize this intermediate to create structurally diverse antifolates targeting specific enzymes like dihydrofolate reductase (DHFR) in pathogens. For example, derivatives have been designed and synthesized as selective inhibitors of Trypanosoma cruzi DHFR for potential Chagas disease treatment [9].
  • Pteridine Reductase Inhibitors: Functionalized derivatives show promise as inhibitors of pteridine reductase in parasites like Leishmania and Trypanosoma, potentially disrupting essential pterin salvage pathways [4].
  • Targeted Protein Degraders: Recent applications explore its incorporation into Proteolysis Targeting Chimeras (PROTACs) where it functions as a warhead to target specific proteins for degradation [9].

Table 2: Key Synthetic Routes Utilizing the Compound as Intermediate

Target MoleculeReaction TypeKey NucleophileSignificance
MethotrexateNucleophilic substitutionEthyl N-(p-methylamino)benzoyl-L-glutamateFDA-approved drug for cancer, RA
AminopterinNucleophilic substitutionEthyl N-(p-amino)benzoyl-L-glutamateAntifolates, historical leukemia treatment
6-[(Aryl/aralkyl)amino]methyl-2,4-pteridinediaminesNucleophilic substitutionAryl or aralkyl aminesAntimalarial agents (Plasmodium berghei) [4]
2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridineNucleophilic substitutionBis(2-chloroethyl)aminePotent anticancer (L1210 mouse leukemia) [4]
PROTACsBioconjugationE3 ligase ligandsTargeted protein degradation technology [9]

The synthetic versatility of this bromomethylpteridine extends beyond antifolates. It enables the preparation of compounds evaluated for antimalarial activity (e.g., 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines suppressing Plasmodium berghei in mice) and anticancer activity (e.g., 2,4-diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, highly potent against L-1210 leukemia lymphoblasts) [4]. Its role as "Methotrexate Impurity 15" or "Methotrexate Impurity 16" further underscores its importance in pharmaceutical quality control, where its presence must be monitored during methotrexate manufacturing [3]. The compound exemplifies how strategically functionalized heterocyclic intermediates enable efficient construction of complex, biologically active molecules central to modern medicinal chemistry.

Properties

CAS Number

52853-40-4

Product Name

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

IUPAC Name

6-(bromomethyl)pteridine-2,4-diamine;hydrobromide

Molecular Formula

C7H8Br2N6

Molecular Weight

335.99 g/mol

InChI

InChI=1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H

InChI Key

KMQIBGKVZDBGAH-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br

Synonyms

2,4-Diamino-6-(bromomethyl)pteridine Hydrobromide; 6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide;

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.